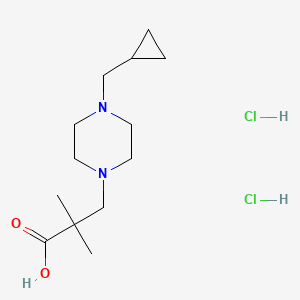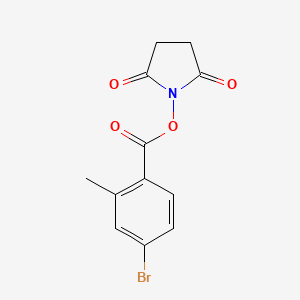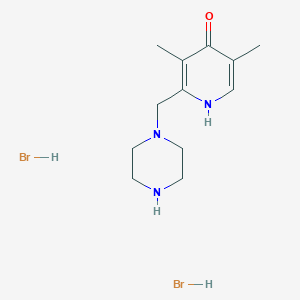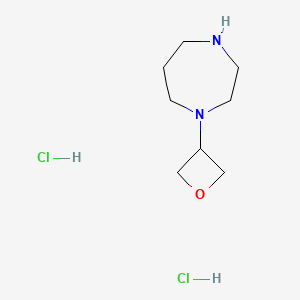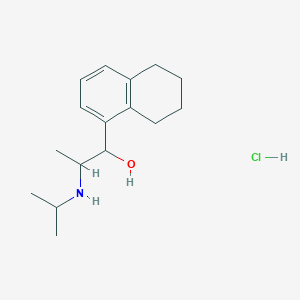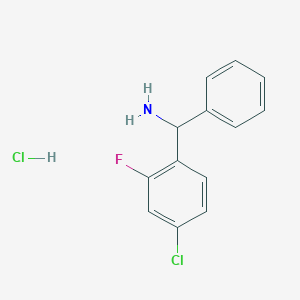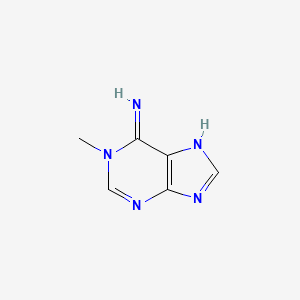
1-Metiladenina
Descripción general
Descripción
1-Metiladenina es una nucleobase modificada derivada de la adenina, donde un grupo metilo se une al átomo de nitrógeno en la posición 1. Este compuesto es un componente significativo en varios procesos biológicos, particularmente en la modificación de las moléculas de ARN. Juega un papel crucial en la estabilidad y función del ARN de transferencia (ARNt) y el ARN ribosomal (ARNr) en muchos organismos vivos .
Aplicaciones Científicas De Investigación
La 1-metiladenina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de los ácidos nucleicos y los efectos de la metilación en las propiedades de las nucleobases.
Industria: La this compound se utiliza en la síntesis de varios productos farmacéuticos y biotecnológicos.
Mecanismo De Acción
La 1-metiladenina ejerce sus efectos principalmente a través de su incorporación en las moléculas de ARN. Se une a sitios específicos en el ARNt y el ARNr, influyendo en su estructura y función. El grupo metilo en la posición 1 mejora la estabilidad de la molécula de ARN al contribuir a las interacciones electrostáticas generales y los patrones de enlace de hidrógeno . Esta modificación puede afectar el proceso de traducción y la eficiencia general de la síntesis de proteínas .
Compuestos similares:
1-Metiladenosina: Un derivado nucleósido donde la this compound está unida a un azúcar ribosa.
3-Metiladenina: Otro derivado de adenina metilada con el grupo metilo en la posición 3.
N6-Metiladenina: Una adenina metilada con el grupo metilo en la posición 6
Singularidad de la this compound: La this compound es única debido a su metilación específica en la posición 1, que impacta significativamente sus propiedades químicas y funciones biológicas. Esta modificación es menos común en comparación con otras adeninas metiladas, lo que la convierte en un compuesto valioso para estudiar modificaciones específicas del ARN y sus efectos .
Análisis Bioquímico
Biochemical Properties
1-Methyladenine plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA modifications. It is known to interact with several enzymes and proteins, including AlkB family proteins, which are involved in the repair of alkylated DNA and RNA. AlkB proteins, such as AlkB homolog 2 and AlkB homolog 3, utilize 2-oxoglutarate and iron(II) as cofactors to demethylate 1-Methyladenine, thereby restoring the normal structure of nucleic acids . This interaction is essential for maintaining genomic integrity and preventing mutagenesis.
Cellular Effects
1-Methyladenine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cells, 1-Methyladenine can induce DNA damage responses, leading to the activation of repair mechanisms. It has been observed that 1-Methyladenine can affect the expression of genes involved in DNA repair and cell cycle regulation . Additionally, the presence of 1-Methyladenine in RNA can impact RNA stability and translation, thereby influencing protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Methyladenine involves its recognition and repair by specific enzymes. AlkB family proteins recognize 1-Methyladenine in DNA and RNA and catalyze its demethylation through an oxidative mechanism. This process involves the hydroxylation of the methyl group, followed by its release as formaldehyde . The demethylation of 1-Methyladenine restores the normal base pairing properties of adenine, thereby preventing mutations and maintaining genomic stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyladenine can vary over time. Studies have shown that 1-Methyladenine is relatively stable under physiological conditions, but its effects on cellular function can change with prolonged exposure. Over time, the accumulation of 1-Methyladenine can lead to increased DNA damage and activation of repair pathways . Long-term studies have also indicated that persistent exposure to 1-Methyladenine can result in alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Methyladenine in animal models are dose-dependent. At low doses, 1-Methyladenine can be efficiently repaired by cellular mechanisms, minimizing its impact on cellular function. At higher doses, the repair capacity can be overwhelmed, leading to increased DNA damage and potential toxicity . Studies in animal models have shown that high doses of 1-Methyladenine can result in adverse effects, including mutagenesis and carcinogenesis.
Metabolic Pathways
1-Methyladenine is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It is a substrate for AlkB family proteins, which catalyze its demethylation. The demethylation process involves the conversion of 1-Methyladenine to adenine, with the release of formaldehyde as a byproduct . This pathway is crucial for maintaining the integrity of DNA and RNA and preventing the accumulation of harmful alkylated bases.
Transport and Distribution
Within cells, 1-Methyladenine is transported and distributed through various mechanisms. It can be incorporated into DNA and RNA during replication and transcription, respectively. Additionally, specific transporters and binding proteins may facilitate the movement of 1-Methyladenine within the cell . The distribution of 1-Methyladenine can affect its localization and accumulation, influencing its impact on cellular function.
Subcellular Localization
1-Methyladenine is primarily localized in the nucleus and mitochondria, where it can be incorporated into DNA and RNA. The subcellular localization of 1-Methyladenine is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the nucleus, 1-Methyladenine can affect DNA replication and repair, while in the mitochondria, it can influence mitochondrial DNA stability and function.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 1-metiladenina se puede sintetizar a través de varios métodos. Un enfoque común implica la metilación de la adenina utilizando yoduro de metilo en presencia de una base como el hidruro de sodio. La reacción generalmente ocurre en un solvente aprótico como la dimetilformamida (DMF) bajo condiciones controladas de temperatura .
Métodos de producción industrial: La producción industrial de this compound a menudo involucra la síntesis química a gran escala utilizando reacciones de metilación similares. El proceso está optimizado para un alto rendimiento y pureza, empleando técnicas avanzadas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: La 1-metiladenina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar el grupo metilo o la estructura del anillo de purina.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo metilo con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como haluros y nucleófilos bajo diversas condiciones.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de purina metilados y compuestos de adenina sustituidos .
Comparación Con Compuestos Similares
1-Methyladenosine: A nucleoside derivative where 1-Methyladenine is attached to a ribose sugar.
3-Methyladenine: Another methylated adenine derivative with the methyl group at position 3.
N6-Methyladenine: A methylated adenine with the methyl group at position 6
Uniqueness of 1-Methyladenine: 1-Methyladenine is unique due to its specific methylation at position 1, which significantly impacts its chemical properties and biological functions. This modification is less common compared to other methylated adenines, making it a valuable compound for studying specific RNA modifications and their effects .
Propiedades
IUPAC Name |
1-methyl-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCOUWSAZBIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199405 | |
| Record name | 1-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-22-3 | |
| Record name | 1-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyladenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K2TG3E3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-methyladenine (1-Methyladenine) acts as a hormone in starfish, specifically inducing oocyte maturation. It binds to specific receptors located on the oocyte plasma membrane. [] This binding initiates a signaling cascade involving a G-protein coupled receptor, leading to the dissociation of the G protein's βγ subunit. [, , ] This subunit then interacts with downstream effectors, ultimately leading to the activation of maturation-promoting factor (MPF) and the resumption of meiosis, culminating in germinal vesicle breakdown (GVBD). [, , ]
A: The provided research focuses primarily on the biological activity of 1-methyladenine, and information about its material compatibility and stability under various conditions is limited. The studies primarily investigate 1-methyladenine in biological contexts, such as within starfish oocytes and cell-free preparations, using aqueous solutions. [, ] Further research would be needed to explore the stability and compatibility of 1-methyladenine under different chemical and physical conditions relevant to material science applications.
A: The provided research does not highlight any inherent catalytic properties of 1-methyladenine itself. Its primary role, as described in the studies, is as a signaling molecule (hormone) in starfish oocyte maturation. [] The studies focus on understanding its biosynthesis, receptor binding, and downstream signaling cascade, rather than its potential as a catalyst in chemical reactions. [, ]
A: Extensive research has been conducted on the SAR of 1-methyladenine. The N-1 position of the adenine ring is crucial for biological activity. Replacing the methyl group with larger substituents like ethyl maintains or even increases the ability to induce oocyte maturation, while a propyl group significantly reduces activity. [, , ] Modifications at the 6-amino group, such as replacing hydrogen with carboxymethyl or methyl, lead to a significant decrease in oocyte maturation-inducing activity. [] Additionally, substitutions at the 8-position have revealed crucial insights. 8-Methylamino-1-methyladenine acts as a potent antagonist, effectively competing with 1-methyladenine for receptor binding. [] Further studies with 8-substituted derivatives confirmed the importance of the N-7, N-9 region for activity and highlighted that bulky or electron-withdrawing groups at the 8-position can hinder receptor binding and decrease potency. []
A: The research provided does not delve into the stability and formulation of 1-methyladenine under various conditions or specific formulation strategies. The focus remains on understanding its biological role in starfish oocyte maturation, receptor binding, and the associated signaling pathways. [, ] Further research would be needed to explore its stability profile and develop formulations that enhance its stability, solubility, or bioavailability for potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



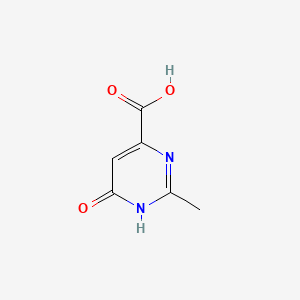
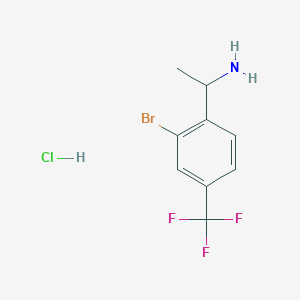
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride](/img/structure/B1486907.png)
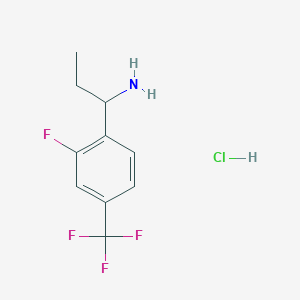
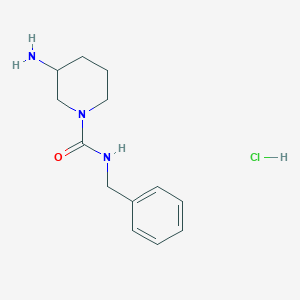
![[1-(2-Bromo-5-trifluoromethylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1486914.png)
